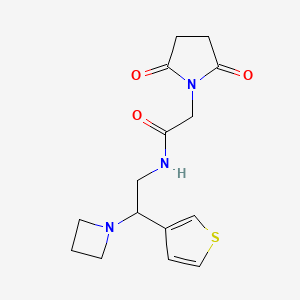

![molecular formula C15H12BrNO3 B2800047 3-{[(4-Bromophenyl)acetyl]amino}benzoic acid CAS No. 890988-63-3](/img/structure/B2800047.png)

3-{[(4-Bromophenyl)acetyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

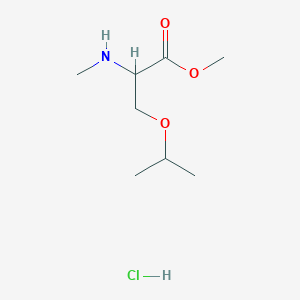

“3-{[(4-Bromophenyl)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety, an acetyl group, and a 4-bromophenyl group . The acetyl group is attached to the amino group, which is connected to the benzoic acid moiety. The 4-bromophenyl group is attached to the acetyl group .Scientific Research Applications

Enantioselective Synthesis

- Enantioselective Synthesis Applications : 3-Aminopropanoic acid derivatives with various substituents, like phenyl and benzyl groups, can be prepared enantioselectively using electrophilic attack routes. This process involves reagents such as tert-Butyl bromoacetate and enables the introduction of nitrogen through reactions like the Curtius reaction (Arvanitis et al., 1998).

Synthesis of Esters

- Esters Synthesis : 2,3,4,6-Tetra- o -acetyl-1-[4-(2-hydroxyethyl)-1 H -1,2,3-triazol-1-yl]- β -D-glucopyranose was reacted with various acids including aromatic acids like benzoic derivatives. This process resulted in the formation of esters, showcasing the utility of such compounds in the synthesis of complex organic molecules (Pinto et al., 2013).

Heterocyclic Compounds Synthesis

- Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds with potential antibacterial activities were synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This research underscores the role of such compounds in developing new antibacterial agents (El-Hashash et al., 2015).

Antimicrobial Activity

- Synthesis for Antimicrobial Activity : The synthesis of novel compounds for antimicrobial activity, such as 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione analogues, illustrates the application of this compound in developing new antimicrobial drugs (Goudgaon & Basha, 2011).

Antioxidant Properties

- Study of Antioxidant Properties : Novel bromophenols synthesized from benzoic acids demonstrated powerful antioxidant activities, highlighting the role of such compounds in the development of antioxidants (Öztaşkın et al., 2017).

Prodrug Synthesis

- ASA Prodrug Synthesis : Synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid as ASA prodrugs using similar compounds demonstrates the potential in prodrug development for improved therapeutic efficacy (Rolando et al., 2013).

Plant Growth Regulators

- Potential Plant Growth Regulators : The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives for testing as potential plant growth regulators shows the agricultural applications of such compounds (Teitei, 1980).

Novel Amino Acid Synthesis

- Pseudopeptide Synthesis : The creation of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid for the synthesis of peptidomimetics and combinatorial chemistry applications (Pascal et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

3-[[2-(4-bromophenyl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-12-6-4-10(5-7-12)8-14(18)17-13-3-1-2-11(9-13)15(19)20/h1-7,9H,8H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLREUAUMUDFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)

![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)

![1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2799975.png)

![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)

![4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide](/img/structure/B2799978.png)

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)

![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)